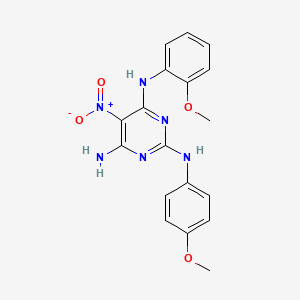

N4-(2-methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Description

N4-(2-Methoxyphenyl)-N2-(4-Methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a nitro group at position 5 and two methoxy-substituted phenyl groups at the N2 and N4 positions. Its structure is characterized by:

- N2 substituent: 4-methoxyphenyl (para-methoxy group).

- N4 substituent: 2-methoxyphenyl (ortho-methoxy group).

- Core structure: 5-nitropyrimidine-2,4,6-triamine.

The compound’s ortho- and para-methoxy substituents likely influence its electronic properties, steric bulk, and intermolecular interactions compared to related derivatives .

Properties

IUPAC Name |

4-N-(2-methoxyphenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4/c1-27-12-9-7-11(8-10-12)20-18-22-16(19)15(24(25)26)17(23-18)21-13-5-3-4-6-14(13)28-2/h3-10H,1-2H3,(H4,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKFVPPBMAJNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with 4-methoxyphenylamine to form an intermediate, which is then reacted with 5-nitropyrimidine-2,4,6-triamine under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N4-(2-methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N4-(2-methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(2-methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl, NO2): Increase electrophilicity and may enhance reactivity (e.g., nucleophilic substitution). Fluorinated analogs (e.g., ) exhibit lower molar mass and altered electronic profiles compared to methoxy derivatives. Para-methoxy groups enhance resonance effects . Chloro/Methyl Groups: Chlorine increases hydrophobicity and density (e.g., 1.515 g/cm³ in ), while methyl groups reduce polarity.

Physical Properties :

- Compounds with multiple methoxy groups (e.g., ) have higher molar masses and may exhibit lower solubility in aqueous media.

- Predicted pKa values (e.g., 2.31 for ) suggest variations in protonation states under physiological conditions.

Structural Insights :

- Crystal structure analyses of related pyrimidines (e.g., ) reveal intramolecular hydrogen bonding (N–H⋯N) and C–H⋯π interactions, which stabilize molecular conformations. The target compound’s ortho-methoxy group may disrupt such interactions, altering solid-state packing.

Biological Activity

N4-(2-methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic compound belonging to the class of pyrimidine derivatives. Its complex structure incorporates methoxyphenyl groups and a nitro group, which contribute to its biological activity. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 366.3739 g/mol. The structure features:

- Pyrimidine Core : A six-membered ring containing nitrogen atoms.

- Methoxyphenyl Substituents : Two methoxy groups attached to phenyl rings enhance solubility and biological interactions.

- Nitro Group : This functional group is known for its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N6O3 |

| Molecular Weight | 366.3739 g/mol |

| CAS Number | 54381-13-4 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to inhibit certain enzymes and receptors involved in various cellular processes, which may lead to apoptosis (programmed cell death) and cell cycle arrest.

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Recent studies indicate that similar pyrimidine derivatives can act as potent inhibitors of CDK2 and CDK9, which are crucial for cell cycle progression and transcription regulation. This inhibition can result in significant antitumor effects by promoting G2/M phase arrest in cancer cells .

- Regulation of Apoptotic Pathways : The compound may modulate pathways related to apoptosis by altering protein expression levels associated with cell survival and death .

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications in:

- Cancer Treatment : By inhibiting CDKs, it may serve as a candidate for cancer therapy, particularly against tumors exhibiting high CDK activity.

- Anti-inflammatory Agents : Some studies suggest that pyrimidine derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies

- Antitumor Efficacy : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models without notable toxicity, showcasing the potential of these compounds in cancer therapy .

- Bioavailability Studies : Research has shown that certain derivatives exhibit high oral bioavailability in animal models, indicating their potential for effective systemic delivery .

Q & A

Basic: What are the key variables to optimize during the synthesis of N⁴-(2-methoxyphenyl)-N²-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine?

Methodological Answer:

The synthesis requires careful optimization of:

- Temperature : Elevated temperatures (80–120°C) are often necessary for cyclization but must be balanced to avoid decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro-group reactivity, while non-polar solvents may improve selectivity for methoxy-substituted intermediates .

- Catalysts : Palladium catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can accelerate substitution reactions at the pyrimidine core .

- Stoichiometry : Excess amines (2- and 4-methoxyaniline) ensure complete substitution at the N² and N⁴ positions.

Use a Design of Experiments (DoE) approach to systematically vary these parameters and analyze yield/purity via HPLC .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and nitro-group effects on aromatic protons (deshielding at δ 8.5–9.0 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular weight (C₁₉H₁₉N₇O₄, [M+H]⁺ = 416.2) and purity (>95%) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution) by analyzing dihedral angles and hydrogen-bonding networks .

Advanced: How can contradictory reactivity data between nitro- and methoxy-substituted pyrimidines be resolved?

Methodological Answer:

Contradictions often arise from competing electronic effects:

- Nitro groups (electron-withdrawing) increase electrophilicity at C5, favoring nucleophilic attacks, while methoxy groups (electron-donating) stabilize adjacent positions .

To resolve discrepancies:

Perform kinetic isotope effect (KIE) studies to distinguish between electronic and steric influences.

Use DFT calculations to map charge distribution and transition states .

Compare substituent effects in controlled analogs (e.g., replacing 2-methoxy with 2-fluoro) to isolate electronic contributions .

Advanced: What mechanistic insights explain the compound’s selectivity in biological assays?

Methodological Answer:

The compound’s selectivity likely stems from:

- Hydrogen-bonding interactions : The nitro group acts as a hydrogen-bond acceptor with target proteins (e.g., kinases), while methoxy groups engage in hydrophobic interactions .

- Conformational rigidity : X-ray data shows a dihedral angle of ~12.8° between the pyrimidine ring and 2-methoxyphenyl group, preorganizing the molecule for target binding .

Validate using: - SAR studies : Modify substituents (e.g., replace nitro with cyano) and assay activity.

- Molecular docking : Simulate binding modes with homology models of target enzymes .

Advanced: How can crystallographic data inform the design of analogs with improved stability?

Methodological Answer:

Key structural insights from X-ray data include:

- Intermolecular interactions : Weak C–H···O bonds between methoxy oxygen and pyrimidine methyl groups stabilize crystal packing, suggesting strategies to enhance solubility (e.g., introducing polar substituents) .

- Intramolecular H-bonding : N–H···N bonds between the triamine and nitro groups reduce conformational flexibility, which may limit metabolic degradation .

Apply crystal engineering principles to design analogs with modified H-bond donors/acceptors (e.g., replacing methoxy with hydroxyl groups) while maintaining bioactivity.

Advanced: What computational methods are recommended for predicting reaction pathways and optimizing yields?

Methodological Answer:

- Reaction path search algorithms : Use quantum mechanical methods (e.g., DFT) to map energy profiles for nitro-group reduction or methoxy deprotection .

- Machine learning (ML) : Train models on existing pyrimidine synthesis data to predict optimal solvent/catalyst combinations.

- Microkinetic modeling : Integrate experimental rate constants (e.g., from stopped-flow spectroscopy) to simulate multi-step reaction networks .

Validate predictions with high-throughput experimentation (HTE) in flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.